molecular formula C20H16BrFN2O2 B2508312 1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946333-13-7

1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2508312
M. Wt: 415.262
InChI Key: QWMCECDZDVBJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation . For example, the synthesis of "1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one" involves starting with pyridin-4-ol and 4-bromo-2-fluoroaniline and proceeding through a series of reactions to obtain the final product . This suggests that a similar multi-step synthetic route could be employed for the synthesis of "1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide," starting with appropriate bromobenzyl and fluoro-methylphenyl precursors.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using techniques such as IR, 1H NMR, and HRMS . For instance, the structure of solvated "1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide" was studied by X-ray analysis and AM1 molecular orbital methods . These techniques could similarly be applied to determine the molecular structure of "1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide."

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide." However, the synthesis and reactions of similar compounds suggest that such a molecule could undergo further functionalization or participate in coupling reactions due to the presence of reactive bromo and amide groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by their melting points, solubility, and spectral data . For example, the melting point and spectral data (MS, 1H NMR) are provided for intermediates in the synthesis of related compounds . These properties for "1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would likely be determined following its synthesis using similar methods.

Scientific Research Applications

  • Kinase Inhibitor Development : A study reported the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, leading to the advancement of one such compound into phase I clinical trials (Schroeder et al., 2009).

  • 19F-NMR Spectroscopy in Drug Discovery : A different study utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to support the selection of candidates for further development in a drug-discovery program. This included research on compounds like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (compound A (+)), indicating the use of NMR in understanding the metabolism and disposition of these types of compounds (Monteagudo et al., 2007).

  • Orexin Receptor Antagonism in Binge Eating : Research on the role of Orexin-1 Receptor (OX1R) mechanisms on compulsive food consumption utilized compounds like GSK1059865, which is structurally related to the given compound, to show the potential role of OX1R in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders (Piccoli et al., 2012).

  • Analysis of Analgesic Properties : Another study focused on the analgesic properties of similar compounds. It examined the biological activity of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, highlighting the potential of these compounds in pain management (Ukrainets et al., 2015).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-4-9-16(11-18(13)22)23-19(25)17-3-2-10-24(20(17)26)12-14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMCECDZDVBJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.